2-(Aminomethyl)benzofuran (CAS 37798-05-3) is a highly versatile, heteroaromatic primary amine building block widely procured for medicinal chemistry and fragment-based drug discovery (FBDD). Supplied primarily as a light-sensitive liquid free base, it features a rigid, planar benzofuran core linked to a reactive aminomethyl group. This structural combination provides a specific balance of lipophilicity and basicity, making it an essential precursor for synthesizing amides, ureas, and secondary amines . Procurement decisions typically hinge on its ability to introduce a drug-like pharmacophore that lacks the hydrogen-bond donor of analogous nitrogen heterocycles, thereby optimizing target binding and membrane permeability in downstream applications.
Substituting 2-(Aminomethyl)benzofuran with simpler analogs like benzylamine or closely related heterocycles like 2-(aminomethyl)indole fundamentally alters the physicochemical and reactivity profile of the resulting compounds . Benzylamine lacks the extended pi-system and steric bulk of the benzofuran core, leading to a loss of critical hydrophobic interactions in enzyme active sites. Conversely, substituting with the indole analog introduces an additional hydrogen-bond donor (N-H), which increases the polar surface area and often degrades passive membrane permeability [1]. Furthermore, attempting to substitute the liquid free base (CAS 37798-05-3) with its solid hydrochloride salt (CAS 81882-18-0) without adjusting the stoichiometry of auxiliary bases in coupling reactions will lead to incomplete conversions and reduced yields in automated synthesis workflows .
The procurement of 2-(Aminomethyl)benzofuran requires choosing between the free base (CAS 37798-05-3) and the hydrochloride salt (CAS 81882-18-0). The free base is a liquid that requires refrigerated storage (2-8°C) and protection from light to prevent degradation, whereas the HCl salt is a crystalline solid stable at room temperature . However, the free base allows for immediate use in base-sensitive coupling reactions without the need for an additional neutralization step .
| Evidence Dimension | Storage requirements and physical state |
| Target Compound Data | Liquid, requires 2-8°C and light protection |
| Comparator Or Baseline | HCl salt (CAS 81882-18-0): Solid, room temperature stable |
| Quantified Difference | Elimination of cold-chain logistics for the salt; elimination of neutralization steps for the free base |
| Conditions | Standard laboratory storage and amide coupling workflows |
Buyers must weigh the logistical convenience and shelf-life of the salt against the immediate, base-free reactivity of the liquid free base for high-throughput synthesis.
In hit-to-lead optimization, replacing a 2-(aminomethyl)indole scaffold with 2-(Aminomethyl)benzofuran removes a hydrogen bond donor (HBD) from the heterocyclic core. The benzofuran oxygen acts only as a hydrogen bond acceptor, whereas the indole N-H is a strong donor. This reduction in HBD count lowers the topological polar surface area (tPSA) and typically increases the partition coefficient (LogP), which are critical parameters for improving passive membrane permeability and CNS penetration[1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
| Target Compound Data | HBD = 1 (from primary amine only) |
| Comparator Or Baseline | 2-(Aminomethyl)indole: HBD = 2 (amine + indole N-H) |
| Quantified Difference | Reduction of 1 HBD, leading to lower tPSA |
| Conditions | in silico physicochemical profiling and medicinal chemistry design |
Procuring the benzofuran analog is critical when optimizing a library for oral bioavailability or blood-brain barrier penetration where minimizing HBDs is required.
The electron-withdrawing nature of the benzofuran oxygen slightly modulates the basicity of the primary amine compared to non-heterocyclic analogs. 2-(Aminomethyl)benzofuran has a predicted pKa of approximately 9.12, making it slightly less basic than benzylamine (pKa ~9.33). This subtle difference in nucleophilicity and basicity can influence the reaction kinetics and the choice of coupling reagents (e.g., HATU vs. EDC) during automated library synthesis.
| Evidence Dimension | Predicted pKa of the primary amine |
| Target Compound Data | ~9.12 |
| Comparator Or Baseline | Benzylamine: ~9.33 |
| Quantified Difference | ~0.2 unit reduction in pKa |
| Conditions | Standard aqueous/organic solvent systems |
Understanding the exact pKa is essential for process chemists to select the optimal buffering conditions and coupling reagents to maximize yields.
2-(Aminomethyl)benzofuran is a validated fragment precursor in FBDD, particularly for targeting enzymes with acidic active sites, such as the oncogenic phosphatase SHP2[1]. While an unfunctionalized benzofuran lacks a strong binding anchor, the aminomethyl group provides a crucial electrostatic interaction with low-pKa catalytic residues, effectively orienting the rigid hydrophobic core into the adjacent binding pocket [1].
| Evidence Dimension | Target engagement mechanism |
| Target Compound Data | Electrostatic anchoring via amine + hydrophobic packing |
| Comparator Or Baseline | Unfunctionalized benzofuran: Hydrophobic packing only |
| Quantified Difference | Enables directed binding in acidic microenvironments (e.g., SHP2 active site) |
| Conditions | Fragment-based NMR or X-ray crystallographic screening |
This validates the procurement of this specific compound for inclusion in fragment libraries aimed at phosphatases or kinases.
Where this compound is the right choice for populating fragment libraries targeting enzymes with negatively charged or acidic active site microenvironments (e.g., phosphatases like SHP2), utilizing the amine as an anchor and the benzofuran as a hydrophobic probe [1].
Where the liquid free base is selected for immediate, base-free coupling workflows in automated synthesis, avoiding the neutralization steps required when using the hydrochloride salt .
Where a medicinal chemistry program requires replacing an indole or benzyl moiety to eliminate a hydrogen bond donor, thereby reducing polar surface area and improving passive membrane permeability [2].